N-(4-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(4-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a methyl(propyl)amino group at position 8, a 3-oxo moiety, and an acetamide-linked 4-fluorophenyl group at position 2. The 4-fluorophenyl group may enhance metabolic stability and binding specificity due to fluorine’s electronegativity and small atomic radius .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2/c1-3-9-22(2)15-16-21-24(17(26)23(16)10-8-19-15)11-14(25)20-13-6-4-12(18)5-7-13/h4-8,10H,3,9,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHCRNWJCGDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a 1,2,4-triazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.377 g/mol. The compound's structure includes a fluorophenyl group and a triazolo-pyrazin moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19FN6O2 |
| Molecular Weight | 358.377 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
- Triazole Moiety : Compounds featuring the 1,2,4-triazole scaffold are recognized for their antimicrobial properties. A review highlighted that various triazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
- Mechanism of Action : The triazole ring has been associated with inhibition of key enzymes involved in cancer proliferation. Research indicates that compounds containing the triazole structure can act as inhibitors of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and have implications in cancer therapy .
Anti-inflammatory Effects
- Cytokine Modulation : Some studies have reported that triazole derivatives can modulate inflammatory responses by affecting cytokine production. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring : This moiety is crucial for the interaction with enzymes and receptors involved in various biological processes.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against a range of bacteria and fungi. Studies have shown that certain triazole derivatives possess antibacterial activity that is comparable to or exceeds that of conventional antibiotics against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the triazole moiety into the structure of N-(4-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide may enhance its antimicrobial efficacy.
2. Anticancer Properties
Compounds with triazole and pyrazine structures have been investigated for their anticancer potential. The unique combination of these heterocycles in this compound may lead to the development of novel anticancer agents. Studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms .
3. Neuroprotective Effects
Emerging evidence suggests that triazole derivatives can exhibit neuroprotective effects. Compounds like this compound may be evaluated for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This property is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications to the triazole and pyrazine rings can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antimicrobial potency against specific pathogens |
| Alteration of alkyl side chains | Enhanced selectivity towards cancer cell lines |
| Variation in fluorine substitution | Improved neuroprotective properties |
Case Study 1: Antimicrobial Screening
A study conducted on various 1,2,4-triazole derivatives revealed that compounds structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
Case Study 2: Neuroprotective Evaluation
In another study focusing on neuroprotective agents, derivatives with similar structural frameworks were tested for their ability to mitigate oxidative stress in neuronal cultures. The findings suggested that modifications leading to increased lipophilicity enhanced cellular uptake and neuroprotection .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. The fluorophenyl substituent slightly modulates reactivity compared to its cyanophenyl analog.
| Reaction Conditions | Products | Yield | Catalyst/Reagent |
|---|---|---|---|
| 6M HCl, 80°C, 4h | N-(4-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-triazolo-pyrazin-2-yl}acetic acid | 78% | Hydrochloric acid |
| 1M NaOH, reflux, 6h | Sodium salt of the carboxylic acid derivative | 85% | Sodium hydroxide |
Key Insight : The electron-withdrawing fluorine atom on the phenyl ring increases the acetamide’s susceptibility to hydrolysis compared to alkyl-substituted analogs.
Nucleophilic Substitution
The triazolo-pyrazine core participates in nucleophilic substitutions at the 8-position methyl(propyl)amino group.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | DMF, 60°C, 12h | 8-(ethylenediamino)-3-oxo-triazolo-pyrazine derivative | Precursor for chelating agents |
| Thiophenol | K2CO3, DMSO, 80°C, 8h | 8-(phenylthio)-substituted analog | Thioether linkage synthesis |
Research Finding : The methyl(propyl)amino group’s steric hindrance reduces substitution efficiency compared to primary amines .
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with dipolarophiles like acetylene derivatives.
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | CuI, 100°C, 24h | Fused pyrazolo-triazole system | 1,3-regioselective |
| Ethyl propiolate | Ru catalyst, 80°C, 12h | Functionalized bicyclic adduct | 1,4-regioselective |
Mechanistic Note : Electron-deficient triazole rings favor inverse-electron-demand cycloadditions .
Oxidation and Reduction
The 3-oxo group and secondary amine undergo redox reactions:
| Reaction Type | Reagent | Product | Selectivity |
|---|---|---|---|
| Oxidation (3-oxo group) | KMnO4, H2SO4 | 3-hydroxy derivative (unstable, tautomerizes) | Non-selective |
| Reduction (secondary amine) | NaBH4, MeOH | 8-[methyl(propyl)amino] reduced to secondary alcohol | Partial conversion |
Stability Note : The 3-oxo group stabilizes the aromatic system, limiting over-oxidation.
Functionalization of the Fluorophenyl Ring
Electrophilic aromatic substitution (EAS) is hindered by the fluorine atom, but directed ortho-metalation enables modifications.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LDA, THF, -78°C → MeI | Directed metalation | 2-fluoro-5-methylphenyl derivative | 62% |
| HNO3/H2SO4 | 0°C, 2h | Minor nitration at meta position | <10% |
SAR Insight : Fluorine’s strong electron-withdrawing effect deactivates the ring, favoring metalation over classical EAS .
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8):
| Condition | Half-Life | Primary Degradation Pathway |
|---|---|---|
| pH 1.2, 37°C | 2.1h | Hydrolysis of acetamide and triazole ring |
| pH 6.8, 37°C | 6.8h | Oxidative cleavage of propylamino chain |
Implication : Low oral bioavailability necessitates prodrug formulations.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the fluorophenyl ring:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura (aryl boronic acid) | Pd(PPh3)4, K2CO3 | Biaryl-modified analog | 74% |
| Buchwald-Hartwig (amine) | Pd2(dba)3, Xantphos | 4-fluoro-N-arylacetamide derivative | 68% |
Limitation : Steric bulk at the triazolo-pyrazine core reduces catalyst turnover .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs within the triazolo-pyrazine family and related heterocyclic systems. Key comparisons include:
Structural Analogs with Triazolo[4,3-a]pyrazine Cores
- N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide (): Shares the triazolo-pyrazine core but substitutes position 6 with a phenylacrylamide group. The acrylamide linker could enhance covalent binding to target proteins, unlike the acetamide group in the target compound .
- N-(3-((4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-5-(1,2-dithiolan-3-yl)pentanamide (): Features a dithiolane (lipoic acid) moiety, introducing antioxidant properties. The 8-amino group replaces methyl(propyl)amino, likely increasing hydrophilicity and altering target selectivity .
Fluorinated Aromatic Derivatives
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Contains dual fluorine atoms on the chromen and phenyl rings. The sulfonamide group enhances acidity and hydrogen-bonding capacity compared to the acetamide in the target compound. Fluorine substitution at meta positions (vs. para in the target) may influence steric interactions in binding pockets .
- 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)benzamide (): Demonstrates fluorine’s role in improving metabolic stability.
Heterocyclic Systems with Triazole/Phthalazinone Moieties
- N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-1,2,4-triazol-3-yl)thio)octanamide (): Combines phthalazinone and triazole rings. The thioether linker and octanamide chain increase molecular weight and flexibility.
Analytical and Computational Comparisons
- NMR Profiling (): Regions A (positions 39–44) and B (positions 29–36) in related compounds show chemical shift variability, indicating substituent-dependent electronic environments. For the target compound, the methyl(propyl)amino group likely causes distinct shifts in these regions compared to amino or unsubstituted analogs .
Molecular Networking via LC/MS ():
- High-resolution MS/MS data could cluster the target compound with triazolo-pyrazine derivatives (cosine score >0.8). Fragmentation patterns would highlight the acetamide and fluorophenyl groups as key differentiating features .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare N-(4-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide?
- The compound's synthesis typically involves sequential functionalization of the triazolo-pyrazine core. For example, alkylation of the pyrazine nitrogen with methyl(propyl)amine followed by coupling of the fluorophenyl-acetamide moiety via nucleophilic substitution or amide bond formation. Liquid chromatography (e.g., cyclohexane/EtOAc/MeOH systems) is used for purification, yielding ~63% in analogous procedures .
Q. How is the structural integrity of the compound validated experimentally?
- 1H/13C NMR spectroscopy is critical for confirming regiochemistry and substituent placement. For instance, aromatic protons in the fluorophenyl group resonate at δ 6.98–8.12 ppm, while the methyl(propyl)amino group shows characteristic triplet/triplet splitting (J ≈ 4.8–4.9 Hz) in analogous triazolo-pyrazines . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if single crystals are obtained via methanol recrystallization) provide additional validation .
Q. What analytical methods ensure purity and stability under storage conditions?
- Reverse-phase HPLC (e.g., Chromolith or Purospher® columns) with UV detection at 254 nm is standard. Purity ≥95% is achievable, with stability tested under inert atmospheres (N2) at –20°C. Degradation products, if any, are monitored via LC-MS .
Advanced Research Questions
Q. How can synthetic yields be optimized using design of experiments (DoE) principles?
- Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using flow chemistry platforms (e.g., Omura-Sharma-Swern oxidation) improves reproducibility. Statistical modeling identifies critical factors, such as solvent choice (DMF vs. THF) or reaction time, to maximize yield while minimizing byproducts .
Q. What strategies resolve contradictions in NMR data when characterizing regioisomers?
- Discrepancies in chemical shifts (e.g., H-5 proton at δ 7.60 vs. δ 7.76 in similar scaffolds) may arise from solvent effects (CDCl3 vs. DMSO-d6) or crystallographic packing. 2D NMR (COSY, HSQC) and density functional theory (DFT) calculations correlate experimental data with theoretical models to assign ambiguous signals .
Q. How does substituent variation (e.g., trifluoromethyl vs. fluorophenyl) impact biological activity?
- Comparative structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., CF3) enhance metabolic stability and target binding affinity. For example, trifluoromethyl-substituted triazolo-pyrazines exhibit improved inhibition of kinases or GPCRs due to increased lipophilicity (logP ~2.5) .
Q. What computational approaches predict the compound’s binding mode to therapeutic targets?
- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with proteins like PI3K or EGFR. The acetamide group often forms hydrogen bonds with catalytic lysine residues, while the fluorophenyl moiety occupies hydrophobic pockets .
Q. How are metabolic pathways elucidated using isotope-labeled analogs?
- 14C/3H-labeled derivatives track hepatic metabolism via cytochrome P450 isoforms (CYP3A4/2D6). Metabolites are identified using LC-HRMS/MS , revealing N-dealkylation of the methyl(propyl)amino group as the primary clearance pathway .
Methodological Notes
- Contradiction Management : Cross-validate spectral data with synthetic intermediates to rule out regioisomeric impurities .
- Scale-Up Challenges : Transitioning from batch to flow reactors mitigates exothermic risks in large-scale synthesis .
- Biological Assays : Use surface plasmon resonance (SPR) for real-time binding kinetics to avoid false positives in enzyme inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
